molecular formula C21H18ClFN2O3 B2926979 [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate CAS No. 380539-32-2

[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate

Cat. No.: B2926979
CAS No.: 380539-32-2
M. Wt: 400.83
InChI Key: SAKAJAITLIDDCU-UHFFFAOYSA-N
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Description

[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The chloro group on the quinoline ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the quinoline ring and the morpholine moiety contributes to its biological activity, making it a candidate for drug development .

Medicine

In medicine, research focuses on the compound’s ability to inhibit specific enzymes or pathways involved in disease processes. Its potential as a therapeutic agent for conditions such as cancer, bacterial infections, and viral diseases is of significant interest.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinoline N-oxides: Compounds with oxidized quinoline rings, used in various chemical and biological applications.

    Fluoroquinolones: A class of antibiotics that include a fluorine atom in their structure, similar to the fluorobenzoate moiety in the compound.

Uniqueness

What sets [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate apart is the combination of the quinoline ring, the morpholine moiety, and the fluorobenzoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3/c22-17-12-14(13-25-8-10-27-11-9-25)20(19-15(17)5-3-7-24-19)28-21(26)16-4-1-2-6-18(16)23/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKAJAITLIDDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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